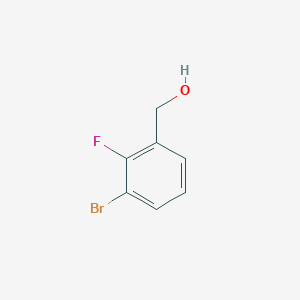

(3-Bromo-2-fluorophenyl)methanol

Cat. No. B151456

Key on ui cas rn:

261723-32-4

M. Wt: 205.02 g/mol

InChI Key: LIZLYZVAYZQVPG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09056859B2

Procedure details

To a flask charged with (3-bromo-2-fluorophenyl)methanol (840 mg, 4.1 mmol) and a stir bar was added added thallium trifluoroacetate (2.3 g, 4.3 mmol) and TFA (4.0 mL) at 0° C. The mixture was allowed to stir for 16 hours. LC showed no SM left at that point. The volatiles were removed under reduced pressure, and the residue was dissolved in DCM and concentrated twice to affect azeotropic removal of all TFA. After pumping the residue under high vacuum for 20 minutes, palladium chloride (73 mg, 0.41 mmol), lithium chloride (350 mg, 8.2 mmol), magnesium oxide (330 mg, 8.2 mmol), and MeOH (15 mL) were added to the flask. The mixture was treated under an atmosphere of CO for 2 hours. To this mixtue was added EtOAc to precipitate all the inorganic solids. The crude solution was filtered through a Celite® pad, and the filtrate was collected, adsorbed onto silica gel, and purified by silica gel chromatography. Removal of solvents gave rise to 5-bromo-4-fluoro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 231 [M+1]+;

Name

thallium trifluoroacetate

Quantity

2.3 g

Type

reactant

Reaction Step Two

Name

palladium chloride

Quantity

73 mg

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:13]([O-])=[O:14].[Tl+].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CCOC(C)=O.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:13](=[O:14])[O:9][CH2:8][C:4]=2[C:3]=1[F:10] |f:1.2,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

840 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=C(C=CC1)CO)F

|

Step Two

|

Name

|

thallium trifluoroacetate

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)[O-])(F)F.[Tl+]

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Three

|

Name

|

|

|

Quantity

|

350 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Li+]

|

|

Name

|

|

|

Quantity

|

330 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Mg+2]

|

|

Name

|

palladium chloride

|

|

Quantity

|

73 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd](Cl)Cl

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left at that point

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in DCM

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removal of all TFA

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 20 minutes

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was treated under an atmosphere of CO for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate all the inorganic solids

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crude solution was filtered through a Celite® pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by silica gel chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvents

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C2=C(C(OC2)=O)C=C1)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |